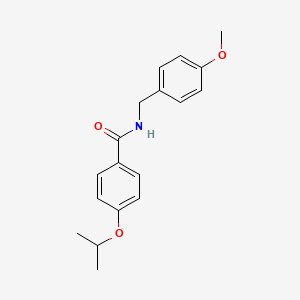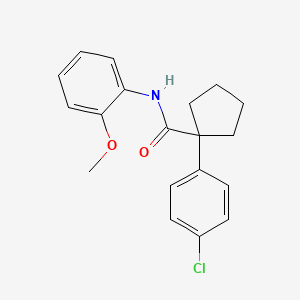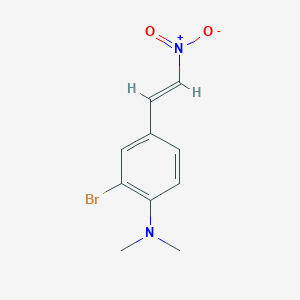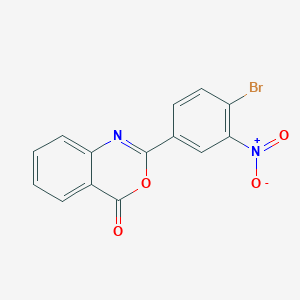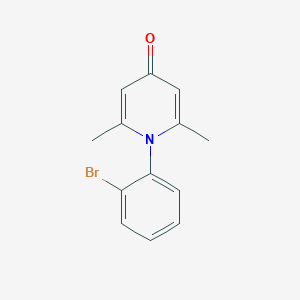
1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone, also known as BRD7929, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridinone derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone involves the inhibition of specific enzymes and proteins, including the protein kinase B (Akt) and the mammalian target of rapamycin (mTOR) pathways. These pathways play a critical role in the regulation of cell growth, proliferation, and survival. Inhibition of these pathways by 1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone has been shown to induce cell death and inhibit the growth and proliferation of cancer cells.
Biochemical and physiological effects:
1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone has been shown to have significant biochemical and physiological effects, including the inhibition of cell growth, proliferation, and survival. This compound has also been shown to induce cell death and inhibit the growth and proliferation of cancer cells. Additionally, 1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone has been shown to reduce inflammation and oxidative stress, which are associated with various diseases, including cancer and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone in lab experiments is its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, this compound has been shown to have significant biochemical and physiological effects, which make it a promising candidate for further research. However, one of the limitations of using 1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone in lab experiments is the lack of information regarding its toxicity and side effects.
Zukünftige Richtungen
1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone has significant potential for further research and development. Some of the future directions for research on this compound include:
1. Investigating the toxicity and side effects of 1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone in animal models.
2. Studying the pharmacokinetics and pharmacodynamics of 1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone in animal models and human subjects.
3. Exploring the potential therapeutic applications of 1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone in the treatment of other diseases, including neurological disorders and infectious diseases.
4. Investigating the potential of 1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone as a lead compound for the development of new drugs.
Conclusion:
In conclusion, 1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone is a chemical compound that has significant potential for therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. The synthesis of this compound has been achieved using various methods, and its mechanism of action involves the inhibition of specific enzymes and proteins. Further research is needed to investigate the toxicity and side effects of this compound and explore its potential therapeutic applications in the treatment of other diseases.
Synthesemethoden
The synthesis of 1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone has been achieved through various methods, including the use of palladium-catalyzed cross-coupling reactions and Suzuki-Miyaura coupling reactions. The palladium-catalyzed cross-coupling reaction involves the reaction of 2-bromo-5-chloropyridine with 2,6-dimethylphenylboronic acid in the presence of palladium catalyst and a base. The Suzuki-Miyaura coupling reaction involves the reaction of 2-bromo-5-chloropyridine with 2,6-dimethylphenylboronic acid in the presence of a palladium catalyst, base, and a phosphine ligand.
Wissenschaftliche Forschungsanwendungen
1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the activity of specific enzymes and proteins that play a critical role in the development and progression of these diseases.
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)-2,6-dimethylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-9-7-11(16)8-10(2)15(9)13-6-4-3-5-12(13)14/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCQZYJUMBEOJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1C2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196510 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5780143.png)
![2-[(3,4-dichlorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5780144.png)
![3-[(2-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5780156.png)

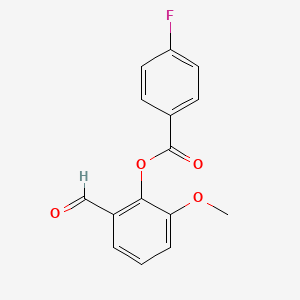
![1-chloro-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5780176.png)
![N-(2-fluorophenyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780179.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5780181.png)
